![molecular formula C12H10ClNO2 B1470043 1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid CAS No. 1522746-04-8](/img/structure/B1470043.png)
1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid
Descripción general
Descripción
The compound “1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” is a complex organic molecule that contains a pyrrole ring, a carboxylic acid group, and a 4-chlorophenyl group. Pyrrole is a five-membered aromatic ring with one nitrogen atom. The 4-chlorophenyl group is a phenyl ring with a chlorine atom attached to the fourth carbon. The carboxylic acid group (-COOH) is a common functional group in organic chemistry and biochemistry .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrrole ring, the polar carboxylic acid group, and the electron-withdrawing 4-chlorophenyl group. These features could influence the compound’s reactivity and interactions with other molecules .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyrrole ring, for example, is aromatic and thus relatively stable, but can undergo electrophilic substitution reactions. The carboxylic acid group is acidic and can participate in various reactions such as esterification or amide formation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar carboxylic acid group could increase the compound’s solubility in water. The compound’s melting and boiling points, density, and other properties would depend on the specific arrangement of atoms and the intermolecular forces present .
Aplicaciones Científicas De Investigación
Applications of Pyrrole Derivatives:
-
Pharmaceutical Field: Pyrrole is a versatile heterocyclic moiety exhibiting a wide range of pharmacological actions with high therapeutic value . The importance of pyrrole in the pharmaceutical field lies in its versatility, selectivity, and biocompatibility .
-
Drug Discovery: Pyrrole derivatives are fundamental building blocks for many biologically active molecules and have gathered significant attention in the fields of medicinal and organic chemistry .
-
Catalysis: Pyrrole derivatives are used in catalysis . The specific applications in this field are not detailed in the source.
Applications of Chlorophenyl Compounds:
-
Pesticides and Herbicides: Chlorophenols are commonly used as pesticides and herbicides . They are used to control bacteria, fungi, insects, and weeds .
-
Disinfectants: Chlorophenols are used as disinfectants . They are effective in controlling bacteria and fungi .
-
Pharmaceuticals
Some chlorophenol compounds are used in the pharmaceutical industry. For example, 4-chlorophenol is a starting material for making 2-benzyl-4-chlorophenol, a germicide . It can also be converted to acetophenetidin (also known as phenacetin), an analgesic .
Safety And Hazards
As with any chemical compound, handling “1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard laboratory safety procedures. Specific hazards would depend on the compound’s reactivity and toxicity .
Direcciones Futuras
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)methyl]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO2/c13-11-3-1-9(2-4-11)7-14-6-5-10(8-14)12(15)16/h1-6,8H,7H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPPGIJDZXFVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CC(=C2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



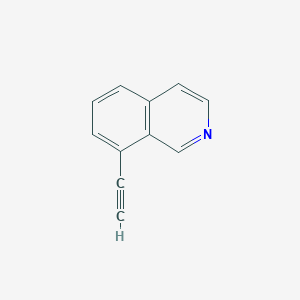
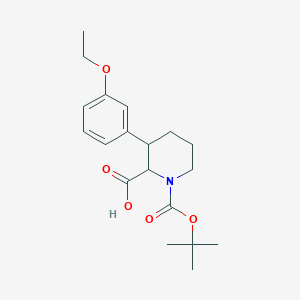
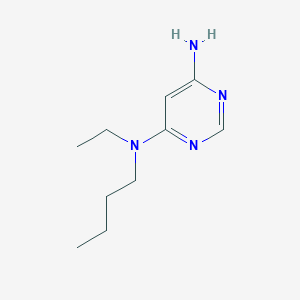
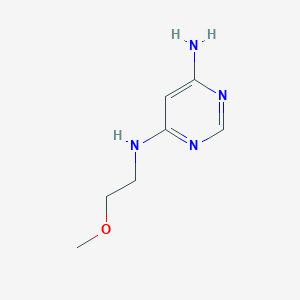
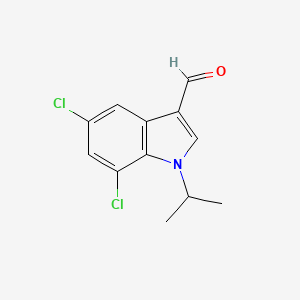
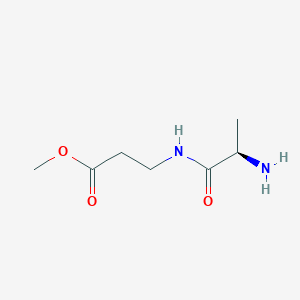
![2-Amino-1-[3-(methoxymethyl)piperidin-1-yl]propan-1-one](/img/structure/B1469975.png)
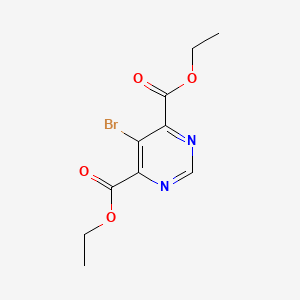
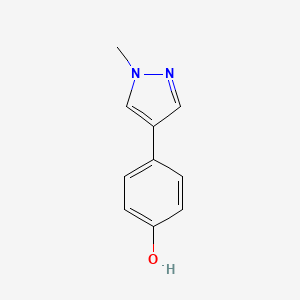
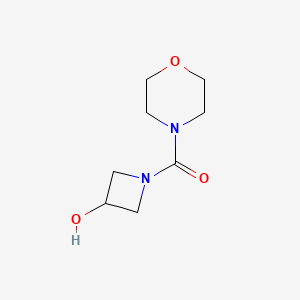
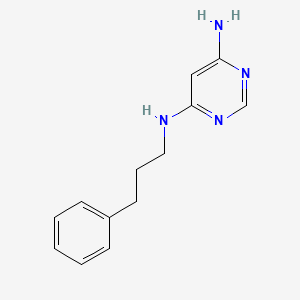
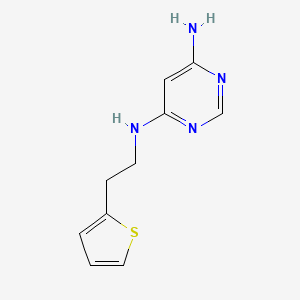
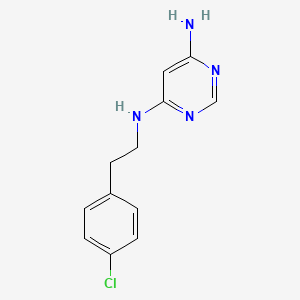
![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)